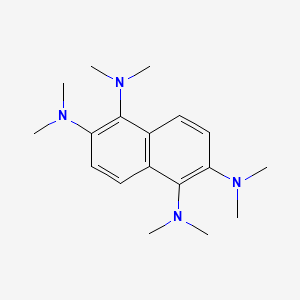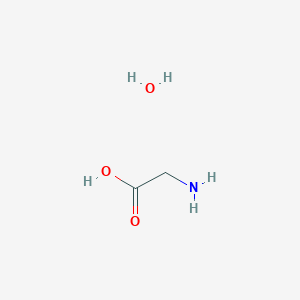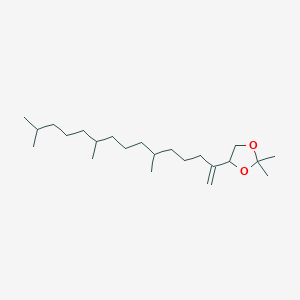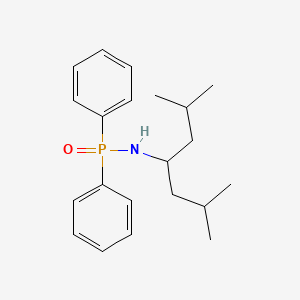
N-(2,6-Dimethylheptan-4-yl)-P,P-diphenylphosphinic amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-Dimethylheptan-4-yl)-P,P-diphenylphosphinic amide is a complex organic compound characterized by its unique structural features. This compound belongs to the class of phosphinic amides, which are known for their diverse applications in various fields of chemistry and industry. The presence of both alkyl and phenyl groups in its structure contributes to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylheptan-4-yl)-P,P-diphenylphosphinic amide typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 2,6-dimethylheptan-4-amine and diphenylphosphinic chloride.
Reaction Conditions: The amine is reacted with diphenylphosphinic chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Automated Systems: Employing automated systems for precise control of reaction conditions such as temperature, pressure, and pH.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,6-Dimethylheptan-4-yl)-P,P-diphenylphosphinic amide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can participate in nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Alkyl halides or aryl halides for substitution reactions.
Major Products
Phosphine Oxides: Formed through oxidation.
Phosphines: Resulting from reduction.
Substituted Amides: Produced via nucleophilic substitution.
Aplicaciones Científicas De Investigación
N-(2,6-Dimethylheptan-4-yl)-P,P-diphenylphosphinic amide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism by which N-(2,6-Dimethylheptan-4-yl)-P,P-diphenylphosphinic amide exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolism.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,6-Dimethylheptan-4-yl)naphthalen-1-amine
- N-(2,6-Dimethylheptan-4-yl)-1-(propan-2-yl)piperidin-4-amine
Uniqueness
N-(2,6-Dimethylheptan-4-yl)-P,P-diphenylphosphinic amide stands out due to its unique combination of alkyl and phenyl groups, which confer distinct reactivity and stability compared to other similar compounds. Its specific structural features make it particularly valuable in applications requiring precise control over chemical properties and reactivity.
Propiedades
Número CAS |
156301-30-3 |
|---|---|
Fórmula molecular |
C21H30NOP |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
N-diphenylphosphoryl-2,6-dimethylheptan-4-amine |
InChI |
InChI=1S/C21H30NOP/c1-17(2)15-19(16-18(3)4)22-24(23,20-11-7-5-8-12-20)21-13-9-6-10-14-21/h5-14,17-19H,15-16H2,1-4H3,(H,22,23) |
Clave InChI |
DTTJSOWPVJMSOL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(CC(C)C)NP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxybenzaldehyde](/img/structure/B14280923.png)
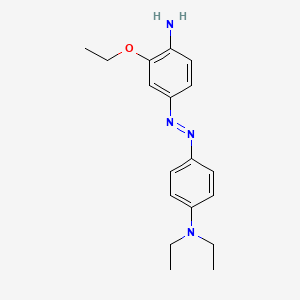
![Hydroxy-[4-[4-[hydroxy(dimethyl)silyl]phenyl]sulfanylphenyl]-dimethylsilane](/img/structure/B14280937.png)
![2-[(Dimethylarsanyl)(dimethyl)silyl]-N,N-dimethylethan-1-amine](/img/structure/B14280944.png)
